- Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes, Journal of Organic Chemistry, 1999, 64(9), 3230-3236

Cas no 936-58-3 (4-Phenyl-1-buten-4-ol)

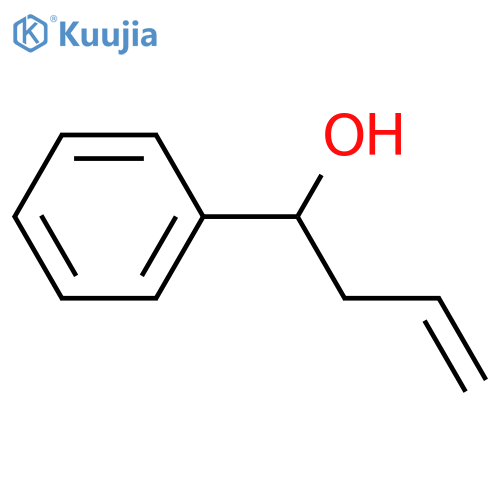

4-Phenyl-1-buten-4-ol structure

Nombre del producto:4-Phenyl-1-buten-4-ol

Número CAS:936-58-3

MF:C10H12O

Megavatios:148.201683044434

MDL:MFCD00039617

CID:804060

PubChem ID:220119

4-Phenyl-1-buten-4-ol Propiedades químicas y físicas

Nombre e identificación

-

- Benzenemethanol, a-2-propen-1-yl-

- 4-Phenyl-1-buten-4-ol

- 1-PHENYL-3-BUTEN-1-OL

- 1-phenylbut-3-en-1-ol

- 1-Phenyl-but-3-en-1-ol

- RGKVZBXSJFAZRE-UHFFFAOYSA-N

- NSC2410

- UPENN_ABS_025

- 1-Phenyl-3-buten-1-ol #

- WSK_010

- Benzenemethanol, .alpha.-2-propenyl-

- NE41001

- P1329

- A9962

- 3-Buten-1-ol, 1-phenyl- (7CI, 8CI)

- Benzenemethanol, α-2-propenyl- (9CI)

- α-2-Propen-1-ylbenzenemethanol (ACI)

- 1-Hydroxy-1-phenyl-3-butene

- 4-Hydroxy-4-phenyl-1-butene

- 4-Phenyl-4-hydroxy-1-butene

- NSC 2410

- α-(Prop-2-en-1-yl)benzenemethanol

- α-2-Propenylbenzenemethanol

- α-Allylbenzyl alcohol

- Benzenemethanol, alpha-2-propen-1-yl-

- EN300-106199

- alpha-2-Propenylbenzenemethanol

- D92112

- CHEBI:131375

- NSC-2410

- 936-58-3

- 4-Phenyl-1-buten-4-ol, 97%

- SCHEMBL96509

- DTXSID50873266

- Benzenemethanol, alpha-2-propenyl-

- NCGC00161446-01

- alpha-2-Propen-1-ylbenzenemethanol

- D8Y58EE862

- 3-Buten-1-ol, 1-phenyl-

- 80735-94-0

- AS-57544

- MFCD00039617

- CS-0230926

- SY052128

- DB-056453

- AKOS004909699

-

- MDL: MFCD00039617

- Renchi: 1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2

- Clave inchi: RGKVZBXSJFAZRE-UHFFFAOYSA-N

- Sonrisas: OC(CC=C)C1C=CC=CC=1

Atributos calculados

- Calidad precisa: 148.08900

- Masa isotópica única: 148.088815002g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 3

- Complejidad: 114

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 2.2

- Superficie del Polo topológico: 20.2

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Not determined

- Denso: 0.992 g/mL at 25 °C(lit.)

- Punto de ebullición: 234 °C(lit.)

- Punto de inflamación: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >

- índice de refracción: n20/D 1.53(lit.)

- PSA: 20.23000

- Logp: 2.29610

- Disolución: Not determined

4-Phenyl-1-buten-4-ol Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H302

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:2

4-Phenyl-1-buten-4-ol Datos Aduaneros

- Código HS:2906299090

- Datos Aduaneros:

China Customs Code:

2906299090Overview:

2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Phenyl-1-buten-4-ol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WI222-1g |

4-Phenyl-1-buten-4-ol |

936-58-3 | 97.0%(GC) | 1g |

¥391.0 | 2022-06-10 | |

| Enamine | EN300-106199-0.5g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 0.5g |

$24.0 | 2023-10-28 | |

| Enamine | EN300-106199-1.0g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 1g |

$30.0 | 2023-06-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-252192-5 g |

1-Phenyl-3-buten-1-ol, |

936-58-3 | 5g |

¥647.00 | 2023-07-11 | ||

| abcr | AB348629-25g |

4-Phenyl-1-buten-4-ol, 97%; . |

936-58-3 | 97% | 25g |

€323.00 | 2025-02-22 | |

| abcr | AB348629-25 g |

4-Phenyl-1-buten-4-ol, 97%; . |

936-58-3 | 97% | 25g |

€361.00 | 2023-06-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X72635-1g |

1-PHENYL-3-BUTEN-1-OL |

936-58-3 | ≥97% | 1g |

¥308.0 | 2023-09-05 | |

| Enamine | EN300-106199-0.1g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-106199-5.0g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 5g |

$70.0 | 2023-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160315-1g |

4-Phenyl-1-buten-4-ol |

936-58-3 | 97% | 1g |

¥260.90 | 2023-09-01 |

4-Phenyl-1-buten-4-ol Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran , Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Diethyl ether ; 10 min, 0 °C; 2 - 3 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 10 min, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 10 min, 0 °C

Referencia

- Double Prins Cyclisation Enabled Rapid Access to α,ω-Hydroxytetrahydropyrans, European Journal of Organic Chemistry, 2022, 2022(40),

Métodos de producción 3

Métodos de producción 4

Métodos de producción 5

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: Tetraphenylporphyrin , Palladium diacetate Solvents: Water ; 30 min, rt

1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt

1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt

Referencia

- Investigation of the aqueous transmetalation of π-allylpalladium with indium salt: the use of the Pd(OAc)2-TPPTS catalyst, Organic & Biomolecular Chemistry, 2005, 3(8), 1375-1380

Métodos de producción 7

Métodos de producción 8

Condiciones de reacción

1.1 Solvents: Diethyl ether ; 0 °C; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Copper-Catalyzed One-Pot Borylative Aldolisation β-Fluoride Elimination for the Formal Addition of Acrylates to Carbonyl Moieties, Chemistry - A European Journal, 2018, 24(37), 9234-9237

Métodos de producción 9

Condiciones de reacción

1.1 Catalysts: 10H,12H-[2,1]Benzazastibolo[1,2-a][2,1]benzazastibolium, 11-methyl-, hexafluorop… ; 5 min, rt

1.2 3 h, 25 °C

1.2 3 h, 25 °C

Referencia

- Organoantimony ionic compound containing bridge-type nitrogen atom ligand, its preparation process and application, China, , ,

Métodos de producción 10

Métodos de producción 11

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Triethylamine , Carbon monoxide Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water ; 18 h, 90 psi, 70 °C

Referencia

- Catalytic Nucleophilic Allylation Driven by the Water-Gas Shift Reaction, Journal of Organic Chemistry, 2018, 83(1), 23-48

Métodos de producción 13

Métodos de producción 14

Condiciones de reacción

1.1 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-m… Solvents: Toluene ; rt

Referencia

- Bi(cyclopentyl)diol-Derived Boronates in Highly Enantioselective Chiral Phosphoric Acid-Catalyzed Allylation, Propargylation, and Crotylation of Aldehydes, Journal of Organic Chemistry, 2020, 85(20), 12988-13003

Métodos de producción 15

Métodos de producción 16

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Aluminum Catalysts: Indium trichloride Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 30 min, rt

Referencia

- Ionic liquid-accelerated allylation of carbonyl compounds with a catalytic amount of indium generated from in situ reduction of InCl3 with aluminum, Chemistry Letters, 2011, 40(5), 506-507

Métodos de producción 18

Condiciones de reacción

1.1 Catalysts: 10H,12H-[2,1]Benzazabismolo[1,2-a][2,1]benzazabismolium, 1,2,3,4,6,7,8,11-octame… ; 5 min, rt

1.2 3 h, 25 °C

1.2 3 h, 25 °C

Referencia

- Organic bismuth ion compounds containing bridging nitrogen ligand, their preparation method and application as catalyst in allylation of aldehyde, China, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran , Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Unexpected Barbier-Grignard Allylation of Aldehydes with Magnesium in Water, Journal of the American Chemical Society, 1998, 120(35), 9102-9103

Métodos de producción 20

4-Phenyl-1-buten-4-ol Raw materials

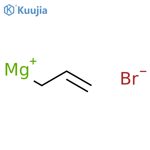

- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)

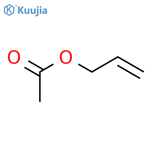

- Allyl acetate

- Benzaldehyde

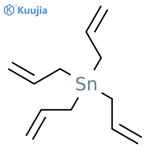

- Tetraallyltin

- 1,3,2-DIOXABOROLANE, 2-(2-PROPENYL)-

4-Phenyl-1-buten-4-ol Preparation Products

4-Phenyl-1-buten-4-ol Literatura relevante

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

Related Articles

-

Desarrollo de Inhibidores de la Enzima Convertidora de Angiotensina 2 (ACE2) para el Tratamiento de ……Jun 19, 2025

-

Desarrollo de Inhibidores de la Tirosina Quinasa para el Tratamiento del Cáncer: Avances y Perspecti……Jun 24, 2025

-

Resumen Los inhibidores de la tirosina quinasa (ITKs) representan una revolución en la terapia oncol……Jun 24, 2025

-

Desarrollo de Inhibidores de Proteínas Quinasas para el Tratamiento del Cáncer: Avances y Perspectiv……Jun 24, 2025

-

Perfil del Producto: El compuesto 6-bromo-2-metil-3H-pirido[3,4-d]pirrol-4-ona representa un núcleo ……Jun 17, 2025

936-58-3 (4-Phenyl-1-buten-4-ol) Productos relacionados

- 80735-94-0(1-phenyl-3-buten-1-ol)

- 1893194-88-1(6-(bromomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione)

- 869357-04-0(1,3,4-Oxadiazole, 2-[[(2-chlorophenyl)thio]methyl]-5-(3,4,5-trimethoxyphenyl)-)

- 2361713-28-0(Methyl N-[[4-[[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]amino]phenyl]methyl]carbamate)

- 1079950-08-5(N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester)

- 2228612-82-4(3-amino-3-2-(dimethylamino)-5-fluorophenylpropan-1-ol)

- 1368935-39-0(5-(isocyanatomethyl)-2,3-dihydro-1H-indene)

- 921798-28-9(N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide)

- 2228147-20-2(4-(2,5-dimethoxypyridin-4-yl)pyrrolidin-2-one)

- 1552269-52-9(3-(1,1-difluoroethyl)morpholine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:936-58-3)4-Phenyl-1-buten-4-ol

Pureza:99%

Cantidad:25g

Precio ($):233.0